molecular formula C12H18N2 B189854 Piperidine, 1-(2-(3-pyridyl)ethyl)- CAS No. 13450-66-3

Piperidine, 1-(2-(3-pyridyl)ethyl)-

Cat. No. B189854
CAS RN: 13450-66-3
M. Wt: 190.28 g/mol
InChI Key: CUYAYRDAKAKHLZ-UHFFFAOYSA-N
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Description

Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, typical of amines . Piperidine and its derivatives play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine was first reported in 1850 by the Scottish chemist Thomas Anderson and again, independently, in 1852 by the French chemist Auguste Cahours, who named it. Both of them obtained piperidine by reacting piperine with nitric acid. Industrially, piperidine is produced by the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst .


Molecular Structure Analysis

Piperidine is a six-membered cyclic molecule that belongs to a significant class of nitrogen heterocycles found in many active pharmaceuticals, natural products, and functional materials .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs. The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperidine is a colorless liquid with an odor described as objectionable, typical of amines .

Safety And Hazards

Piperidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-(2-piperidin-1-ylethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-8-14(9-3-1)10-6-12-5-4-7-13-11-12/h4-5,7,11H,1-3,6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYAYRDAKAKHLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60158753
Record name Piperidine, 1-(2-(3-pyridyl)ethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine, 1-(2-(3-pyridyl)ethyl)-

CAS RN

13450-66-3
Record name Piperidine, 1-(2-(3-pyridyl)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013450663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-(2-(3-pyridyl)ethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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